![molecular formula C9H5Cl3N2O2S B14717072 [(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 7144-29-8](/img/structure/B14717072.png)
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can convert the compound into its corresponding reduced forms.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity . This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid can be compared with other benzimidazole derivatives, such as:
2-(5-Nitro-1H-benzimidazol-2-yl)phenol: Known for its antimicrobial activity.
2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: Exhibits significant anticancer properties.
The uniqueness of this compound lies in its trichloro substitution, which enhances its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
7144-29-8 |
|---|---|
Molecular Formula |
C9H5Cl3N2O2S |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
2-[(4,5,6-trichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H5Cl3N2O2S/c10-3-1-4-8(7(12)6(3)11)14-9(13-4)17-2-5(15)16/h1H,2H2,(H,13,14)(H,15,16) |
InChI Key |
OGFSVBKMGZSWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(N2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)

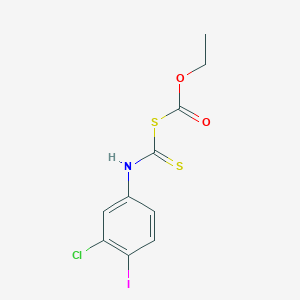
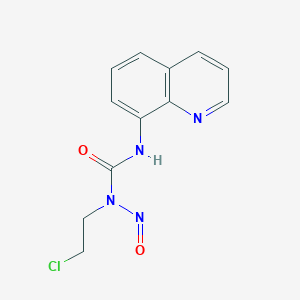
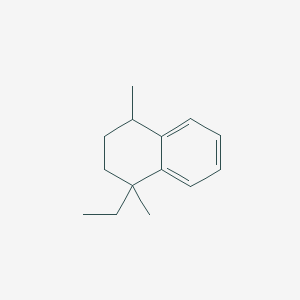
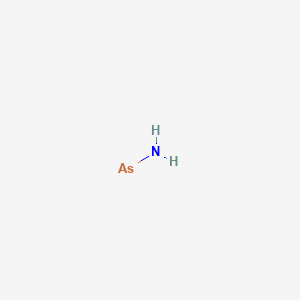
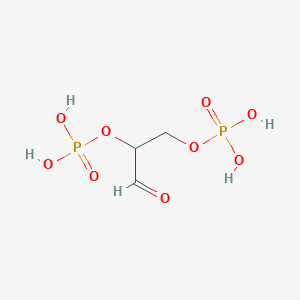


![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
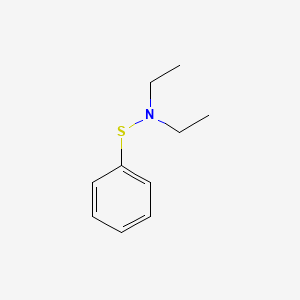

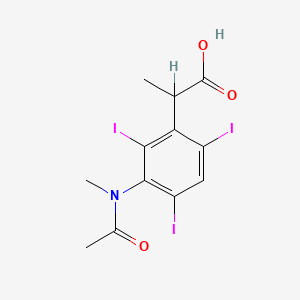
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
